molecular formula C8H12ClN3 B596190 3-(Pyridin-2-yl)propanimidamide hydrochloride CAS No. 1263284-76-9

3-(Pyridin-2-yl)propanimidamide hydrochloride

Cat. No.: B596190
CAS No.: 1263284-76-9
M. Wt: 185.655
InChI Key: JEIMSWZIHDHILI-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)propanimidamide hydrochloride is an amidine derivative featuring a pyridine ring substituted at the 2-position with a propanimidamide chain.

Properties

IUPAC Name

3-pyridin-2-ylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c9-8(10)5-4-7-3-1-2-6-11-7;/h1-3,6H,4-5H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIMSWZIHDHILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677438
Record name 3-(Pyridin-2-yl)propanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263284-76-9
Record name 3-(Pyridin-2-yl)propanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)propanimidamide hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 2-pyridinecarboxaldehyde with propionitrile in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)propanimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Pyridin-2-yl)propanimidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)propanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-(Methylthio)propanimidamide Hydrochloride

  • Molecular Formula : C₄H₁₁ClN₂S
  • Molecular Weight : 154.66 g/mol
  • Key Features: Replaces the pyridin-2-yl group with a methylthio (–SCH₃) substituent. Simpler structure with fewer aromatic interactions. Hydrogen bond donors: 3; Topological polar surface area (TPSA): 75.2 Ų .
  • Applications : Likely used as a synthetic intermediate due to its nucleophilic amidine group.

3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]-methyl]sulfanyl]propanimidamide Hydrochloride

  • Molecular Formula: Not explicitly stated, but includes a thiazole ring and sulfanyl group.
  • Key Features: Complex structure with a thiazole ring and sulfanyl (–S–) linkage. Acts as a pharmaceutical impurity in Famotidine (MM0029.06) .

Picolinimidamide Hydrochloride

  • Key Features :
    • Used in the synthesis of pyrimidine derivatives (e.g., 4-(4-bromophenyl)-2,6-di(pyridin-2-yl)pyrimidine) .
    • Structural similarity in the amidine group but lacks the propanimidamide chain.
    • Reactivity highlights the role of imidamide salts in heterocycle formation.

3-(Pyridin-3-yl)prop-2-yn-1-amine Dihydrochloride

  • Molecular Formula : C₈H₉Cl₂N₃ (as dihydrochloride).
  • Key Features :
    • Propargylamine (–C≡C–CH₂NH₂) chain instead of propanimidamide.
    • Pyridin-3-yl substitution alters electronic and steric properties compared to pyridin-2-yl.
    • Used as a versatile small-molecule scaffold .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-(Pyridin-2-yl)propanimidamide HCl C₈H₁₂ClN₃ (inferred) ~193.66 (estimated) Pyridin-2-yl, amidine Potential pharmaceutical intermediate
3-(Methylthio)propanimidamide HCl C₄H₁₁ClN₂S 154.66 Methylthio, amidine Synthetic intermediate
Famotidine Impurity A Complex (thiazole-S-) Thiazole, sulfanyl, amidine Pharmaceutical impurity
Picolinimidamide HCl C₆H₇ClN₂ 142.59 Pyridin-2-yl, amidine Pyrimidine synthesis
3-(Pyridin-3-yl)prop-2-yn-1-amine HCl C₈H₁₀Cl₂N₂ 205.09 Pyridin-3-yl, propargylamine Scaffold for drug discovery

Key Research Findings

Reactivity of Imidamide Derivatives

Imidamide salts like picolinimidamide hydrochloride undergo condensation reactions with chalcones to form pyrimidines, demonstrating their utility in constructing nitrogen-rich heterocycles . The amidine group’s nucleophilicity is critical in these reactions, suggesting similar reactivity for 3-(Pyridin-2-yl)propanimidamide hydrochloride.

Pharmaceutical Relevance

The presence of amidine-containing impurities in Famotidine (e.g., 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]-methyl]sulfanyl]propanimidamide HCl) underscores the need for rigorous purity control in drug manufacturing . Structural modifications (e.g., thiazole vs. pyridine) influence solubility and toxicity profiles.

Impact of Pyridine Substitution

Pyridin-2-yl derivatives (e.g., picolinimidamide) exhibit distinct electronic effects compared to pyridin-3-yl or pyridin-4-yl analogs.

Biological Activity

3-(Pyridin-2-yl)propanimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₀ClN₃
  • Molecular Weight : 187.64 g/mol

The compound features a pyridine ring, which is known for its role in various biological activities, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound has been studied for its potential as an enzyme inhibitor and receptor modulator.

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells.
  • Receptor Modulation : The compound can interact with various receptors, potentially influencing signaling pathways related to pain perception and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antinociceptive Activity : In animal models, the compound has shown promise in reducing pain responses. For instance, a study demonstrated significant antinociceptive effects in the formalin test, where it reduced pain responses in both acute and chronic phases (ED50 values of 85.9 mg/kg and 21.6 mg/kg, respectively) .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Study 1: Pain Management

A study involving the administration of this compound to ICR mice assessed its effectiveness as an antinociceptive agent. The results indicated a dose-dependent reduction in pain behavior during both phases of the formalin test, highlighting its potential for pain management therapies.

Case Study 2: Enzyme Interaction

In vitro studies have shown that the compound can inhibit specific enzymes related to inflammatory processes. This inhibition was quantitatively measured using enzyme activity assays, providing insights into its mechanism of action.

Data Summary

Biological Activity Observed Effect Study Reference
Antinociceptive ActivityED50: 85.9 mg/kg (acute), 21.6 mg/kg (chronic)
Enzyme InhibitionSignificant reduction in enzyme activity
Anti-inflammatory EffectsModulation of inflammatory pathways

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